molecular formula C17H17ClN4O2S B2566891 N-allyl-2-{[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-1-hydrazinecarbothioamide CAS No. 400074-96-6

N-allyl-2-{[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-1-hydrazinecarbothioamide

Cat. No. B2566891
CAS RN: 400074-96-6
M. Wt: 376.86
InChI Key: LTSLFCRPATVOBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-2-{[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-1-hydrazinecarbothioamide is a useful research compound. Its molecular formula is C17H17ClN4O2S and its molecular weight is 376.86. The purity is usually 95%.
BenchChem offers high-quality N-allyl-2-{[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-1-hydrazinecarbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-allyl-2-{[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-1-hydrazinecarbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibition of Cancer Cell Growth

N,N′-[4,4′-(Perfluoro-1,4-phenylene)bis(oxy)bis(4,1-phenylene)]bis[2-(pyridin-2-ylmethylidene)-hydrazinecarbothioamide] and its derivatives have been studied for their ability to form coordination compounds with copper and nickel. These compounds inhibit the growth and propagation of human leukemia HL-60 cancer cells at specific concentrations, demonstrating potential as cancer treatment agents (Pakhontsu et al., 2014).

Synthesis of Various Derivatives

Hydrazine and carbothioamide derivatives have been synthesized for various applications, including the formation of 4-oxothiozolidine and thiazole derivatives. These compounds are significant for the synthesis of various dendrimers, indicating their utility in advanced material science (Darehkordi & Ghazi, 2013).

Biological Investigations

N-(pyridin-2-yl)hydrazinecarbothioamide has been synthesized and characterized, with molecular docking studies indicating its potential against bacterial strains such as Escherichia coli and Staphylococcus aureus. This suggests its role in developing new antibacterial agents (Abu-Melha, 2018).

Electrochemical Analysis

In electrochemical studies, derivatives of hydrazinecarbothioamide have been used to modify electrodes for the selective detection of bioactive molecules like epinephrine, demonstrating their utility in analytical chemistry and biosensing applications (Beitollahi et al., 2008).

Synthesis of Schiff Bases

Schiff bases containing hydrazinecarbothioamide have been synthesized, which are significant in pharmaceutical chemistry for their potential medicinal properties (Mobinikhaledi et al., 2010).

Derivatization in Chromatography

Hydrazinecarbothioamide derivatives have been used as derivatization reagents in liquid chromatography for enhanced detection of carboxylic acids, showcasing their role in improving analytical methodologies (Inoda et al., 2011).

properties

IUPAC Name

1-[[1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]-3-prop-2-enylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O2S/c1-2-9-19-17(25)21-20-15(23)14-4-3-10-22(16(14)24)11-12-5-7-13(18)8-6-12/h2-8,10H,1,9,11H2,(H,20,23)(H2,19,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSLFCRPATVOBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NNC(=O)C1=CC=CN(C1=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-allyl-2-{[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-1-hydrazinecarbothioamide

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